METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrrole derivative and a nitrobenzylidene compound under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on understanding its interactions with biological targets and evaluating its efficacy in various biological assays.
Medicine
In the field of medicine, this compound could be explored as a lead compound for drug development. Researchers may study its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives with varying substituents. Examples include:
- Methyl 2-methyl-1-(4-methylbenzyl)-4-(benzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the nitrobenzylidene moiety, along with the pyrrole core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl (4Z)-2-methyl-1-[(4-methylphenyl)methyl]-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-14-7-9-16(10-8-14)13-23-15(2)20(22(26)29-3)19(21(23)25)12-17-5-4-6-18(11-17)24(27)28/h4-12H,13H2,1-3H3/b19-12- |
InChI Key |
LUNJBLOQCQYZFS-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)C(=O)OC)C |
SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C(=O)OC)C |
Origin of Product |
United States |
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